molecular formula C8H9F2NO2 B1336635 2,6-Difluoro-3,5-dimethoxyaniline CAS No. 651734-54-2

2,6-Difluoro-3,5-dimethoxyaniline

Cat. No. B1336635
M. Wt: 189.16 g/mol
InChI Key: SUXITUVUFUOAGT-UHFFFAOYSA-N
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Description

2,6-Difluoro-3,5-dimethoxyaniline is a chemical compound with the molecular formula C8H9F2NO2 . It is provided by Sigma-Aldrich and other companies for early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2,6-Difluoro-3,5-dimethoxyaniline involves the use of trifluoroacetic acid and sodium bicarbonate . The reaction mixture is stirred at room temperature for 30 minutes, after which it is concentrated in vacuo. A saturated solution of sodium bicarbonate is then carefully added to the residue to pH 8. The resulting suspension is extracted twice with diethylether. The combined diethylether layers are washed once with brine, dried over sodium sulfate, filtered, and evaporated to give the product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3,5-dimethoxyaniline include a molecular weight of 189.159, a density of 1.3±0.1 g/cm3, a boiling point of 301.0±37.0 °C at 760 mmHg, and a flash point of 135.9±26.5 °C .

Scientific Research Applications

Electrochemical Applications

2,6-Difluoro-3,5-dimethoxyaniline, through its derivatives like 2,5-dimethoxyaniline, finds applications in electrochemical synthesis. For example, electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes enhances the oxidation of glutamic acids, suggesting its use in differentiating chiral molecules of glutamic acid (Zeng, Li, & Wang, 2019). Additionally, nanostructured poly(2,5-dimethoxyaniline) demonstrates high electrical conductivity and charge storage capacity, highlighting its potential in green chemistry synthesis (Jain et al., 2010).

Advancements in Polymer Synthesis

The derivative 2,5-dimethoxyaniline is used in the synthesis of conducting polymers. For instance, copolymers of 2,5-dimethoxyaniline with aniline show variations in redox characteristics and improved solubility, indicating its importance in materials science (Huang, Wen, & Gopalan, 2003).

Spectroscopy and Quantum Chemistry

Studies have investigated the spectroscopic features and reactive nature of derivatives like difluoroanilines, including 2,6-difluoroaniline. These studies employ methods like Density Functional Theory to understand the effect of fluorine substitution in aniline derivatives, which is critical in spectroscopic analysis and quantum chemistry (Kose, Bardak, & Atac, 2019).

Fluorine Chemistry and Organic Synthesis

2,6-Difluoro-3,5-dimethoxyaniline is also relevant in fluorine chemistry and organic synthesis. Studies focus on the synthesis of novel compounds and the examination of molecular structures influenced by fluorine substitution (Pignotti et al., 2008). This contributes to a better understanding of the role of fluorine in chemical reactions and compound stability.

Antioxidant Research

Derivatives of 2,6-dimethoxyphenol, similar to 2,6-difluoro-3,5-dimethoxyaniline, have been modified enzymatically to synthesize dimers with high antioxidant capacity. This indicates the potential of these compounds in developing antioxidants and exploring their bioactive properties (Adelakun et al., 2012).

Safety And Hazards

The safety data sheet for 2,6-Difluoro-3,5-dimethoxyaniline indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .

properties

IUPAC Name

2,6-difluoro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXITUVUFUOAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437467
Record name 2,6-DIFLUORO-3,5-DIMETHOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3,5-dimethoxyaniline

CAS RN

651734-54-2
Record name 2,6-Difluoro-3,5-dimethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651734-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DIFLUORO-3,5-DIMETHOXYANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline (6.0 g, 21.5 mmol) was dissolved in THF (40 mL) and the solution hydrogenated over 20% palladium hydroxide on carbon catalyst (0.6 g) at 20° C.–25° C. 48–50 psi hydrogen pressure for 16 hours. The mixture was filtered, the catalyst washed with THF (2×15 mL) and the combined filtrates concentrated to a solid. This was recrystallized from heptane (10 mL) and toluene (4.5 mL). The mixture was cooled to −10° C. before filtering. The crystals were washed with heptane (2×10 ML) and vacuum dried at 35° C. to give 2,6-difluoro-3,5-dimethoxyaniline as off-white needles (3.85 g, 20.4 mmol). mp: 78° C.–79° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 34.6 g (0.12 mol) of (2,6-difluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester, 120 mL of trifluoroacetic acid was added to give a homogeneous solution which was stirred at room temperature for 30 minutes. After 30 min., the reaction mixture was concentrated in vacuo. To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8. The resulting suspension was extracted twice with diethylether. Combined diethylether layers were washed once with brine, dried over sodium sulfate, filtered and evaporated to give 22 g (97%) of title compound. MS (APCI) (m+1)/z 190.1.
Name
(2,6-difluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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